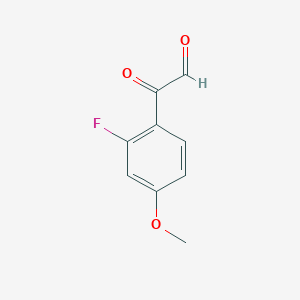
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2-fluoro-4-methoxybenzaldehyde reacts with an acetylating agent in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is then subjected to recrystallization from ethyl acetate/hexane to obtain the desired product in good yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications in treating diseases such as leishmaniasis.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-4-methylphenol
- 1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with an oxoacetaldehyde moiety, allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7FO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-5H,1H3 |
InChI Key |
FAWVEAHAVFGZPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















